molecular formula C11H20Cl2N4 B1473393 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride CAS No. 2097997-07-2

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1473393
CAS No.: 2097997-07-2
M. Wt: 279.21 g/mol
InChI Key: CKYMXWNHETXUFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4.2ClH/c1-8-6-10(13-7-12-8)14-4-2-9(11)3-5-14;;/h6-7,9H,2-5,11H2,1H3;2*1H . This indicates that the compound has a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical and Chemical Properties Analysis

The compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Pyrano and Pyrimido Thieno Pyrimidines : Ethyl 1-amino derivatives reacted with benzoyl isothiocyanate, undergoing cyclization to yield compounds with potential for further chemical transformations. These processes highlight the versatility of piperidin-4-amine derivatives in synthesizing complex molecular structures (Paronikyan et al., 2016).

  • Antitumor/Anticancer Activity : New series of O-Mannich bases of dihydropyrimidinones were synthesized, showing significant in vitro cytotoxic and antitumor activities, indicating the utility of these compounds in cancer research (Venkateshwarlu et al., 2014).

  • Antibacterial Activity : Microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones demonstrated antibacterial activity, suggesting potential for developing new antimicrobial agents (Merugu et al., 2010).

Key Intermediates in Drug Synthesis

  • Preparation of Potent Deoxycytidine Kinase Inhibitors : Practical synthesis of key intermediates in the preparation of deoxycytidine kinase (dCK) inhibitors was described, showcasing the importance of piperidin-4-amine derivatives in medicinal chemistry (Zhang et al., 2009).

Molecular Structure and Functionality

  • Cation Tautomerism and Disorder : Investigation into the crystalline structure of pyrimidinium salts revealed insights into molecular recognition processes critical for pharmaceutical action, highlighting the structural versatility and potential drug interactions of these compounds (Rajam et al., 2017).

  • Anti-hyperglycemic Evaluation : Novel carboximidamides derived from cyanamides linked with the pyrimidine moiety were evaluated for anti-hyperglycemic activity, demonstrating potential therapeutic applications for diabetes (Moustafa et al., 2021).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

Piperidine derivatives are a key and extensive category of Nitrogen bearing heterocyclic compounds . They show a wide variety of biological activities and are a vital fundament in the production of drugs . Therefore, the development of new synthesis methods and the discovery of new applications for these compounds is a promising area of future research .

Biochemical Analysis

Biochemical Properties

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The compound interacts with enzymes involved in the parasite’s metabolic pathways, leading to its antiplasmodial activity. Additionally, it has been observed to interact with proteins involved in cell signaling pathways, thereby influencing cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. In particular, it has been found to inhibit the growth of Plasmodium falciparum by disrupting the parasite’s metabolic processes . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in the parasite’s survival and replication, thereby reducing its ability to proliferate.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity and disrupting essential biochemical pathways . For instance, it inhibits the activity of enzymes involved in the synthesis of nucleotides, which are crucial for the parasite’s DNA replication and repair. Additionally, it has been observed to modulate the activity of proteins involved in cell signaling, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit the growth of Plasmodium falciparum without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of nucleotides . The compound has been shown to affect metabolic flux, leading to changes in the levels of key metabolites. For example, it inhibits the activity of enzymes involved in the synthesis of purines and pyrimidines, resulting in reduced nucleotide levels and impaired DNA replication.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects. Additionally, the compound’s distribution within tissues is influenced by its binding affinity to plasma proteins.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in DNA replication and repair. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments. Additionally, its localization within the nucleus allows it to modulate gene expression and influence cellular responses.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-8-7-9(2)14-11(13-8)15-5-3-10(12)4-6-15;;/h7,10H,3-6,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYMXWNHETXUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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